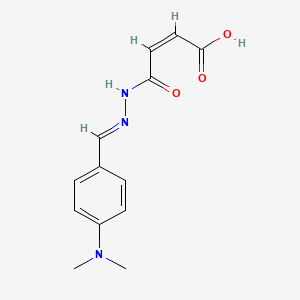

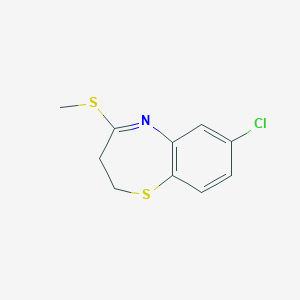

![molecular formula C17H21NO2 B2964387 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- CAS No. 134984-63-7](/img/structure/B2964387.png)

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-

Descripción general

Descripción

2-Azabicyclo[221]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- is a complex organic compound, notable for its unique bicyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthetic Routes: : The preparation of this compound typically involves a multistep synthetic route, starting from simple precursors like cyclopentadiene and phenyl acetic acid derivatives. The synthesis usually involves:

Diels-Alder reaction to form the bicyclic core.

Carboxylation and esterification to introduce the carboxylic acid and ethyl ester groups.

Chiral resolution to obtain the specific stereoisomers.

Reaction Conditions: : The reaction conditions often require:

Use of Lewis acids like aluminum chloride as catalysts.

Controlled temperatures, often below 100°C, to maintain stereochemistry.

Solvents such as dichloromethane to dissolve reactants and products effectively.

Industrial Production Methods

Industrial-scale production of this compound follows similar routes but emphasizes cost-efficiency and scalability. This often involves:

Optimization of reaction conditions to maximize yield.

Use of continuous flow reactors to handle large volumes.

Purification steps like recrystallization and chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.

Reduction: : Reduction reactions can target the carboxylic acid group, converting it to a primary alcohol using reducing agents like lithium aluminum hydride.

Substitution: : The bicyclic structure can undergo electrophilic substitution, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) in aqueous solution under mild heating.

Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.

Major Products

Oxidation: : Produces oxidized derivatives like carboxylic acids.

Reduction: : Leads to the formation of alcohols.

Substitution: : Generates substituted derivatives, maintaining the integrity of the bicyclic structure.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis: : Used as an intermediate in synthesizing more complex organic molecules.

Catalysis: : Acts as a ligand in catalytic reactions, improving selectivity and yield.

Biology

Enzyme Inhibition: : Potential use as an inhibitor in enzymatic reactions, particularly those involving carboxylases.

Biochemical Probes: : Utilized in studying biochemical pathways due to its unique structure.

Medicine

Pharmaceuticals: : Investigated for its potential use in drug design, particularly for its ability to bind to specific targets.

Diagnostics: : May serve as a marker or probe in diagnostic applications.

Industry

Materials Science: : Application in the synthesis of novel materials with unique properties.

Agrochemicals: : Potential use in developing new pesticides or herbicides.

Mecanismo De Acción

The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- exerts its effects is primarily through:

Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: : Interaction with biochemical pathways, particularly those involving nitrogen-containing compounds and carboxylate chemistry.

Comparación Con Compuestos Similares

Unique Features

Structural Complexity: : The bicyclic structure with the specific chiral centers sets it apart.

Functional Groups: : The presence of both the ethyl ester and phenylethyl groups enhances its reactivity and specificity.

Similar Compounds

2-Azabicyclo[2.2.1]hept-3-ene-3-carboxylic acid: : Lacks the ethyl ester group, leading to different reactivity.

1-Phenylethylamine: : Shares the phenylethyl group but lacks the bicyclic structure.

Ethyl 2-phenylacetate: : Contains the ester and phenyl groups but without the bicyclic scaffold.

Propiedades

IUPAC Name |

ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3/t12-,14+,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVULUCPUMGINO-BVUBDWEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1[C@H](C)C3=CC=CC=C3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

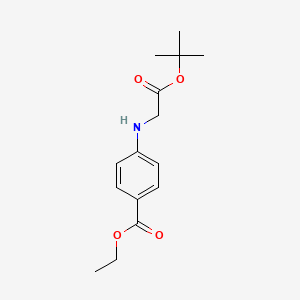

![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2964305.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)

![methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2964318.png)

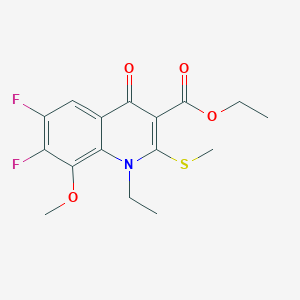

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)

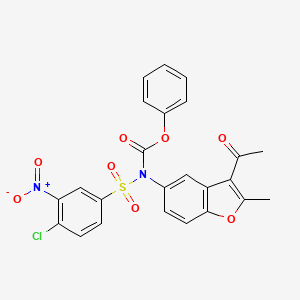

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)